3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole is a heterocyclic compound characterized by the presence of a 1,2,4-oxadiazole ring, which is substituted with a phenyl group and a pyrrolidin-2-yl group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The hydrochloride salt form is often utilized for enhanced solubility and stability in various chemical reactions and biological assays.
This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities, including antimicrobial and anticancer properties. Oxadiazoles are five-membered heterocycles containing two nitrogen atoms in the ring structure. The specific structural features of 3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole contribute to its unique reactivity and potential therapeutic applications .
The synthesis of 3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole typically involves several key steps:
In an industrial context, the synthesis may be optimized for yield and purity using automated reactors or continuous flow systems. Reaction conditions such as temperature, pressure, and solvent choice are critical for maximizing efficiency and minimizing by-products .
3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole involves its interaction with specific biological targets such as enzymes and receptors. The binding affinity and subsequent modulation of these targets can lead to various pharmacological effects. The precise pathways are context-dependent and vary based on the biological system being studied .
The compound typically appears as a solid at room temperature. Its solubility profile can vary based on the presence of the hydrochloride salt form, which enhances its solubility in polar solvents.
Key chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly used to characterize this compound's purity and structural integrity .
3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole has several notable applications:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger through the reaction of amidoximes with acyl chlorides under solvent-free melting conditions. This method yielded low quantities of product alongside significant by-products and required prolonged reaction times, limiting its utility [1]. For nearly a century, thermal cyclization remained the primary route, necessitating high temperatures (up to 140°C) that hampered the incorporation of thermolabile functional groups. The 1960s marked a pivotal advancement with the introduction of Oxolamine, the first clinically approved 1,2,4-oxadiazole-containing drug, which validated the scaffold’s biological relevance and stimulated synthetic innovations [1] [5].
The 21st century brought transformative methodologies, notably TBAF (tetrabutylammonium fluoride)-mediated cyclization. Developed by Gangloff and Rice in 2001, this protocol enabled room-temperature cyclization of O-acylamidoximes in THF, achieving yields up to 98% within 1–72 hours. The mechanism proceeds via a fluorinated intermediate that undergoes rapid dehydration (Scheme 1), allowing compatibility with acid-/base-sensitive groups [5]. Concurrently, aqueous-phase synthesis emerged as a sustainable alternative, facilitating cyclization in refluxing water without catalysts and delivering yields of 35–93% [1]. These advances expanded access to complex derivatives like the pyrrolidine-linked oxadiazoles critical for modern drug discovery.
Table 1: Historical Milestones in 1,2,4-Oxadiazole Synthesis
Period | Key Methodology | Conditions | Limitations/Advancements |
---|---|---|---|
1884 | Amidoxime + Acyl Chloride | Solvent-free, melting | Low yields, long reactions, by-product formation |
1940-2000 | Thermal Cyclization | 100-140°C, 12-24 hours | Incompatible with thermolabile groups |
2001 | TBAF-Catalyzed Cyclization | THF, room temperature, 1-72 hours | High yields (up to 98%), functional group tolerance |
2023 | Aqueous-Phase Synthesis | Water, reflux, 12 hours | Eco-friendly, catalyst-free, moderate yields |
The integration of pyrrolidine motifs at the C5 position of 1,2,4-oxadiazoles leverages conformational restraint and hydrogen-bonding capacity to enhance target engagement. Two principal strategies dominate:
Carboxylic Acid Coupling: N-Boc-protected pyrrolidine-3-carboxylic acids are activated by coupling reagents (e.g., HBTU, T3P) and reacted with aryl amidoximes. Subsequent cyclodehydration yields 5-(pyrrolidin-3-yl)-1,2,4-oxadiazoles. For example, GPBAR1 agonists were synthesized via HBTU-mediated coupling between benzonitrile-derived amidoximes and (3R)-hydroxy-Boc-L-proline, followed by mesylation, azidation, and reduction (Scheme 2) [7]. The chiral integrity of the pyrrolidine ring is preserved, enabling stereoselective bioactivity.
Functional Group Interconversion: Late-stage diversification of 3-phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole includes:
Table 2: Hybridization Strategies for Oxadiazole-Pyrrolidine Derivatives
Strategy | Reagents/Conditions | Application Example | Biological Target |
---|---|---|---|
Carboxylic Acid Coupling | HBTU, DIPEA, DMF, 25°C, 12 hours | ((1,2,4-Oxadiazol-5-yl)pyrrolidin-3-yl)ureas | GPBAR1 agonists |
N-Acylation | Thiophene-2-carbonyl chloride, TEA, DCM | 3-Phenyl-5-[1-(2-thienylcarbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole | DNA gyrase inhibition |
N-Alkylation | NaBH₃CN, RCHO, MeOH, 25°C | N-Methylpyrrolidine-oxadiazoles | Antibacterial agents |
Fluoride-Based Catalysis: TBAF (0.1–1.4 equivalents) in anhydrous THF induces cyclization of O-acylamidoximes at ambient temperature via a key fluorinated intermediate (Scheme 1). This system is ideal for sterically hindered substrates like 3-(pyridyl)-1,2,4-oxadiazoles, achieving >90% yield without epimerization [5]. Catalytic TBAF (10 mol%) can be combined with thermal activation (110°C) for carbohydrate-substituted derivatives, merging speed and efficiency [5].
Protic Solvent Systems: Recent advances employ dimethyl sulfoxide (DMSO) or water with inorganic bases (K₂CO₃). DMSO facilitates one-pot cyclization between amidoximes and esters at 25°C, while water enables reflux-assisted reactions without catalysts. The latter approach is optimal for hydrolytically stable oxadiazoles but struggles with moisture-sensitive groups [1] [5].
Peptide Coupling Reagents: T3P (propylphosphonic anhydride) promotes cyclization at 80°C, delivering yields of 87–97% within 30 minutes to 6 hours. Though expensive, T3P offers superior atom economy and tolerates heteroaromatic acids (e.g., thiadiazole-carboxylic acids) [1].
The pyrrolidine ring’s nucleophilic nitrogen and chiral C2/C3 carbons introduce regiochemical complexities during functionalization:
Nitrogen vs. Carbon Selectivity: N-Acylation competes with C3-alkylation under basic conditions. For instance, TEA/DCM selectively yields N-acyl products (e.g., thienylcarbonyl derivatives), whereas strong bases (NaH) favor C-alkylation. The steric bulk of electrophiles dictates outcomes: benzyl bromide targets nitrogen, while compact methyl iodide attacks carbon [6] [10].
Stereochemical Control: Chiral pyrrolidine attachments require enantiopure precursors (e.g., L-proline derivatives) to avoid racemization. In DNA gyrase inhibitors, the (S)-configuration at C2 of pyrrolidine enhanced binding to the ATPase domain by 12-fold compared to (R)-isomers [10].
Electronic Modulation: Electron-donating groups (e.g., N-methyl) increase pyrrolidine basicity, improving salt formation for solubility, while electron-withdrawing acyl groups enhance membrane permeability. In GPBAR1 agonists, meta-trifluoromethylphenyl ureas on pyrrolidine nitrogen boosted activity 5-fold by strengthening H-bonds with Glu169 [7].
Scheme 1: TBAF-Mediated Cyclization Mechanism
O-Acylamidoxime + TBAF → [F⁻-Adduct Intermediate] → Dehydration → 1,2,4-Oxadiazole
Scheme 2: Synthesis of Pyrrolidine-Oxadiazole GPBAR1 Agonists
Benzonitrile → Amidoxime (NH₂OH) → HBTU Coupling with Boc-Proline → Mesylation → Azidation → Reduction → Urea Formation → Deprotection
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 485-18-7
CAS No.: 925246-00-0